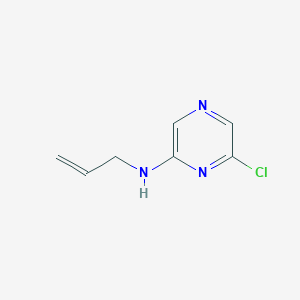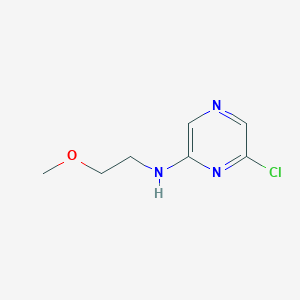
2-フルオロ-5-ヨードピリミジン
概要
説明
2-Fluoro-5-iodopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is a halogenated derivative of pyrimidine, characterized by the presence of both fluorine and iodine atoms on the pyrimidine ring. This compound has gained significant attention in the field of medicinal chemistry due to its potential biological activity.
科学的研究の応用
2-Fluoro-5-iodopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and pharmaceuticals
作用機序
Target of Action
The primary target of 2-Fluoro-5-iodopyrimidine is thymidylate synthetase , an enzyme responsible for the de novo synthesis of thymidine monophosphate . This enzyme plays a crucial role in DNA synthesis and repair, making it a key target for many chemotherapeutic agents .
Mode of Action
2-Fluoro-5-iodopyrimidine interacts with its target, thymidylate synthetase, leading to its inhibition . This inhibition disrupts the synthesis of thymidine monophosphate, a necessary component for DNA replication and repair . The disruption in DNA synthesis leads to DNA damage and ultimately cell death .
Biochemical Pathways
The action of 2-Fluoro-5-iodopyrimidine affects the thymidylate synthetase pathway . By inhibiting thymidylate synthetase, 2-Fluoro-5-iodopyrimidine prevents the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), disrupting DNA synthesis . This leads to the accumulation of dUMP and a decrease in dTMP, causing an imbalance that results in DNA damage and cell death .
Pharmacokinetics
Like other fluoropyrimidines, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of 2-Fluoro-5-iodopyrimidine’s action include DNA damage and cell death . By inhibiting thymidylate synthetase and disrupting DNA synthesis, 2-Fluoro-5-iodopyrimidine induces DNA damage that the cell cannot repair. This leads to cell death, particularly in rapidly dividing cells such as cancer cells .
生化学分析
Biochemical Properties
2-Fluoro-5-iodopyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with thymidylate synthase, an enzyme involved in DNA synthesis, by mimicking the natural substrate and thus inhibiting its activity . This interaction leads to the disruption of DNA replication and cell division. Additionally, 2-Fluoro-5-iodopyrimidine has been shown to interact with RNA modifying enzymes such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, further influencing cellular processes .
Cellular Effects
The effects of 2-Fluoro-5-iodopyrimidine on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest in the G2/M phase, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to programmed cell death in cancer cells .
Molecular Mechanism
At the molecular level, 2-Fluoro-5-iodopyrimidine exerts its effects through several mechanisms. It binds to thymidylate synthase, inhibiting its activity and preventing the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication . This inhibition leads to DNA damage and cell death. Additionally, 2-Fluoro-5-iodopyrimidine can incorporate into RNA, disrupting RNA processing and function . These interactions highlight the compound’s potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-iodopyrimidine change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and air . Long-term studies have shown that continuous exposure to 2-Fluoro-5-iodopyrimidine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings underscore the importance of proper handling and storage to maintain its efficacy.
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-iodopyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal toxicity and myelosuppression . These observations suggest a narrow therapeutic window for 2-Fluoro-5-iodopyrimidine, necessitating careful dose optimization in preclinical and clinical studies.
Metabolic Pathways
2-Fluoro-5-iodopyrimidine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes deiodination and defluorination . The resulting metabolites can further interact with cellular enzymes, affecting metabolic flux and metabolite levels. This compound’s metabolism is crucial for its pharmacokinetics and pharmacodynamics, influencing its efficacy and toxicity.
Transport and Distribution
Within cells and tissues, 2-Fluoro-5-iodopyrimidine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific nucleoside transporters . Once inside the cell, it accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Fluoro-5-iodopyrimidine is critical for its activity. It predominantly localizes in the nucleus, where it interacts with DNA and RNA . This localization is facilitated by its ability to cross the nuclear membrane and its affinity for nucleic acids. The compound’s nuclear localization is essential for its role in inhibiting DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodopyrimidine typically involves halogenation reactions. One common method is the direct iodination of 2-fluoropyrimidine using iodine and a suitable oxidizing agent. Another approach involves the fluorination of 5-iodopyrimidine using a fluorinating agent such as Selectfluor. These reactions are usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2-Fluoro-5-iodopyrimidine often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the yield and minimize impurities .
化学反応の分析
Types of Reactions: 2-Fluoro-5-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed under inert atmosphere conditions.
Major Products:
Substitution Reactions: Products include 2-fluoro-5-azidopyrimidine and 2-fluoro-5-cyanopyrimidine.
Cross-Coupling Reactions: Products include various substituted pyrimidines with diverse functional groups.
類似化合物との比較
- 2-Fluoro-5-iodopyridine
- 5-Fluoro-2-iodoaniline
- 2-Chloro-5-iodopyridine
Comparison: 2-Fluoro-5-iodopyrimidine is unique due to the presence of both fluorine and iodine atoms on the pyrimidine ring, which imparts distinct chemical properties. Compared to similar compounds like 2-Fluoro-5-iodopyridine, it offers different reactivity and potential biological activity due to the pyrimidine core structure .
特性
IUPAC Name |
2-fluoro-5-iodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FIN2/c5-4-7-1-3(6)2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFADBWJBWUPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697227 | |
| Record name | 2-Fluoro-5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697300-79-1 | |
| Record name | 2-Fluoro-5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-5-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1442056.png)


![4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1442060.png)


![N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442066.png)
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1442069.png)


![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1442073.png)
![5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442074.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442075.png)

